4-tert-Butyl-2,6-dimethylaniline hydrochloride
Overview
Description
4-tert-Butyl-2,6-dimethylaniline hydrochloride is an organic compound with the molecular formula C12H19N•HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with tert-butyl and methyl groups. This compound is often used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,6-dimethylaniline hydrochloride typically involves the alkylation of 2,6-dimethylaniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,6-dimethylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
4-tert-Butyl-2,6-dimethylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,6-dimethylaniline hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it can modulate signaling pathways by interacting with receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylaniline
- 4-tert-Butylaniline
- 2,4,6-Trimethylaniline
Comparison
4-tert-Butyl-2,6-dimethylaniline hydrochloride is unique due to the presence of both tert-butyl and methyl groups on the benzene ring, which imparts distinct steric and electronic properties. Compared to 2,6-dimethylaniline, the tert-butyl group increases the compound’s hydrophobicity and steric hindrance, affecting its reactivity and interaction with other molecules. Similarly, 4-tert-butylaniline lacks the additional methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
Properties
IUPAC Name |
4-tert-butyl-2,6-dimethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-8-6-10(12(3,4)5)7-9(2)11(8)13;/h6-7H,13H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEBYUUVLQRIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580063 | |
Record name | 4-tert-Butyl-2,6-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859784-19-3 | |
Record name | 4-tert-Butyl-2,6-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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